molecular formula C8H20F6P2 B048112 Tetraethylphosphonium hexafluorophosphate CAS No. 111928-07-5

Tetraethylphosphonium hexafluorophosphate

Cat. No.: B048112
CAS No.: 111928-07-5
M. Wt: 292.18 g/mol
InChI Key: WJZBUQKNTCKXAE-UHFFFAOYSA-N
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Description

Tetraethylphosphonium hexafluorophosphate is a chemical compound with the molecular formula C8H20F6P2. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is typically found as a white to almost white powder or crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylphosphonium hexafluorophosphate can be synthesized through the reaction of tetraethylphosphonium chloride with potassium hexafluorophosphate in an organic solvent such as acetonitrile. The reaction is typically carried out under inert gas conditions to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetraethylphosphonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

Tetraethylphosphonium hexafluorophosphate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Tetramethylphosphonium hexafluorophosphate
  • Tetraethylammonium hexafluorophosphate
  • Tetrapropylphosphonium hexafluorophosphate

Uniqueness

Tetraethylphosphonium hexafluorophosphate is unique due to its specific combination of the tetraethylphosphonium cation and hexafluorophosphate anion. This combination provides the compound with distinct physicochemical properties, such as high thermal stability and solubility in organic solvents, making it particularly useful in various applications .

Biological Activity

Tetraethylphosphonium hexafluorophosphate (TEPF) is an organophosphorus compound recognized for its unique chemical properties and potential biological applications. This article provides a comprehensive overview of the biological activity of TEPF, including its mechanisms of action, biochemical pathways, and relevant case studies.

TEPF has the molecular formula C₈H₂₀F₆P₂ and a molecular weight of 292.18 g/mol. It consists of a tetraethylphosphonium cation and a hexafluorophosphate anion, which contributes to its ionic nature and high solubility in polar solvents. The compound appears as a white crystalline solid and is noted for its balance between hydrophobicity from the ethyl groups and hydrophilicity from the hexafluorophosphate anion, making it versatile in various applications.

Interaction with Biological Systems

TEPF is primarily studied for its interactions with biological membranes and proteins. The proposed mechanism involves electrostatic interactions between the positively charged tetraethylphosphonium cation and negatively charged functional groups on protein surfaces. This interaction can lead to protein precipitation, which disrupts their solubility in solution.

Biochemical Pathways

TEPF acts as an organic electrolyte in high-energy density electric double-layer capacitors (EDLC). Its high conductivity is essential for efficient energy production, influencing electron transport chains within biological systems. This property suggests potential applications in drug delivery systems, where TEPF could facilitate the transport of therapeutic compounds across cellular membranes.

Antifungal Properties

Research indicates that phosphonium salts, including TEPF, can enhance antifungal activity when used to modify biopolymers like chitosan. In studies involving chitosan derivatives modified with quaternary phosphonium salts, significant improvements in antifungal efficiency were observed against various plant pathogens, such as Colletotrichum lagenarium and Fusarium oxysporum. For instance, chitosan derivatives exhibited inhibitory indices exceeding 75% at concentrations around 1.0 mg/mL .

Toxicity and Safety Profile

TEPF has been classified as an irritant, particularly to the respiratory tract and eyes. However, it is not considered harmful when ingested based on current evidence. Long-term exposure does not appear to produce chronic adverse health effects, but good hygiene practices are recommended to minimize exposure .

Comparative Analysis with Related Compounds

The following table compares TEPF with other phosphonium salts regarding their molecular structure and biological activity:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compound (TEPF)C₈H₂₀F₆P₂Balanced hydrophobicity/hydrophilicityProtein precipitation, antifungal potential
Tetrabutylphosphonium hexafluorophosphateC₁₆H₃₆F₆P₂Larger butyl groups affecting solubilityEnhanced solubility in organic reactions
Triphenylphosphonium hexafluorophosphateC₁₈H₁₅F₆PAromatic character influencing reactivityNotable antimicrobial properties

Case Studies

  • Antifungal Activity Enhancement : A study demonstrated that quaternary phosphonium-modified chitosan exhibited superior antifungal properties compared to unmodified chitosan. The derivative with triphenylphosphine showed an inhibition rate of approximately 80% against Phomopsis asparagi at 0.5 mg/mL .
  • Protein Interaction Studies : Research into TEPF's effects on protein solubility revealed that it could effectively precipitate proteins through electrostatic interactions, suggesting potential applications in biochemical assays.
  • Electrolytic Applications : TEPF's role as an electrolyte in EDLCs has been explored, highlighting its ability to enhance conductivity and stability under various conditions, which could be beneficial for energy storage technologies.

Properties

IUPAC Name

tetraethylphosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20P.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZBUQKNTCKXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](CC)(CC)CC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20F6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375226
Record name Tetraethylphosphonium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111928-07-5
Record name Tetraethylphosphonium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylphosphonium Hexafluorophosphate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetraethylphosphonium hexafluorophosphate
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